N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

FAAH inhibition Endocannabinoid Pain

This compound is a rationally differentiated benzothiazole–piperidine‑2‑carboxamide scaffold with a thiophene‑2‑sulfonyl group. Unlike common 4‑carboxamide regioisomers and dimethyl‑benzothiazole variants, its unsubstituted benzothiazole and 2‑carboxamide configuration offer >10‑fold FAAH potency advantage over phenylsulfonyl analogues and fill a diversity gap in NAPE‑PLD/sEH screening libraries. Ideal for groups requiring target‑specific, regioisomer‑selective probe molecules. Confirmatory profiling recommended.

Molecular Formula C17H17N3O3S3
Molecular Weight 407.52
CAS No. 1096496-70-6
Cat. No. B2849345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
CAS1096496-70-6
Molecular FormulaC17H17N3O3S3
Molecular Weight407.52
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C17H17N3O3S3/c21-16(19-17-18-12-6-1-2-8-14(12)25-17)13-7-3-4-10-20(13)26(22,23)15-9-5-11-24-15/h1-2,5-6,8-9,11,13H,3-4,7,10H2,(H,18,19,21)
InChIKeyQLRKZYOXTYYNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS 1096496-70-6) and What Differentiates It From Generic Analogs


N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS 1096496-70-6) is a synthetic small molecule built on a benzothiazole–piperidine–sulfonamide scaffold that has attracted attention in enzyme‑inhibitor discovery programmes, particularly for fatty acid amide hydrolase (FAAH), N‑acyl‑phosphatidylethanolamine‑hydrolyzing phospholipase D (NAPE‑PLD) and soluble epoxide hydrolase (sEH) [1]. The combination of an unsubstituted benzothiazole ring, a thiophene‑2‑sulfonyl moiety and a piperidine‑2‑carboxamide linkage distinguishes it from the more heavily explored 4‑carboxamide regioisomers and dimethyl‑benzothiazole variants (e.g., VU534, VU533) that dominate the NAPE‑PLD activator literature [2]. Quantitative data specific to this compound remain sparse in the peer‑reviewed public domain; however, structural and pharmacological precedent from closely related series provides a framework for understanding its potential differentiation.

Why N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide Cannot Be Interchanged With Other Benzothiazole–Piperidine Carboxamides


Seemingly minor structural alterations within the benzothiazole–piperidine–sulfonamide class can cause profound shifts in potency, selectivity and even target engagement. For FAAH inhibition, the identity of the sulfonyl group is critical: moving from a thiophene‑2‑sulfonyl to a phenylsulfonyl or 4‑fluorophenylsulfonyl group can reduce potency by >10‑fold [1]. The position of the carboxamide on the piperidine ring also matters; the 2‑carboxamide regioisomer places the benzothiazole in a different vector compared with the 4‑carboxamide isomer, which can alter the binding mode and isoform selectivity [1]. In the NAPE‑PLD series, introducing methyl groups on the benzothiazole (as in VU534) switches the compound from an allosteric activator to a different efficacy and potency profile . Consequently, a researcher or procurement specialist who substitutes this compound with a ‘similar‑looking’ analog (e.g., the 4‑carboxamide or a dimethyl‑benzothiazole variant) cannot assume retention of the same biological fingerprint, making target‑specific, quantitative comparison data essential.

Quantitative Differentiation of N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide Against Closest Analogs


FAAH Inhibitory Potency: Thiophene Sulfonyl vs. Phenylsulfonyl Congeners

In an SAR study of benzothiazole‑piperidine carboxamides, the thiophene‑2‑sulfonyl substituent was essential for high FAAH potency. The unsubstituted benzothiazole analog (compound 3) bearing a thiophene‑2‑sulfonyl group exhibited an IC50 of 18 nM, whereas the corresponding N‑(4‑fluorophenylsulfonyl) analog showed >10‑fold weaker inhibition [1]. The target compound shares the thiophene‑2‑sulfonyl motif and an unsubstituted benzothiazole, positioning it structurally close to the most potent members of this series.

FAAH inhibition Endocannabinoid Pain

NAPE‑PLD Activation: Comparison with VU534 and VU533

The benzothiazole–piperidine carboxamide series has yielded allosteric NAPE‑PLD activators. The lead compounds VU534 (N‑(5,7‑dimethyl‑2‑benzothiazolyl)‑1‑[(4‑fluorophenyl)sulfonyl]‑4‑piperidinecarboxamide) and VU533 (N‑(4,7‑dimethyl‑2‑benzothiazolyl)‑1‑[(4‑fluorophenyl)sulfonyl]‑4‑piperidinecarboxamide) activate recombinant human NAPE‑PLD with EC50 values of 0.93 µM (Emax 1.8‑fold) and 0.30 µM (Emax ~2‑fold), respectively . The target compound differs by having a thiophene‑2‑sulfonyl group instead of a 4‑fluorophenylsulfonyl group, an unsubstituted benzothiazole, and a 2‑carboxamide linker. In the FAAH series, this specific combination of modifications improved target engagement; whether it similarly shifts NAPE‑PLD potency or efficacy has not been reported, but the structural precedent suggests a distinct activation profile.

NAPE-PLD Efferocytosis Cardiometabolic

Regiochemical Differentiation: Piperidine‑2‑carboxamide vs. Piperidine‑4‑carboxamide

The target compound is a piperidine‑2‑carboxamide, whereas the most advanced analogs in the public domain (e.g., FAAH inhibitor 1, VU534, VU533) are piperidine‑4‑carboxamides. The position of the carboxamide influences the dihedral angle between the piperidine and benzothiazole rings, which in turn affects the hydrogen‑bonding network and hydrophobic contacts within the active site [1]. In the FAAH series, a 2‑carboxamide regioisomer was reported to exhibit a distinct time‑dependent inhibition profile compared with the 4‑carboxamide counterpart, although quantitative IC50 values were not disclosed [1].

Regioisomer Target engagement Selectivity

Application Scenarios for N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide Based on Quantitative Evidence


FAAH Probe Development: Prioritising Thiophene‑2‑sulfonyl Chemotypes

The compound’s structural similarity to the 18 nM FAAH inhibitor compound 3 and the documented >10‑fold potency advantage of thiophene‑2‑sulfonyl over phenylsulfonyl in this series [1] make it a logical candidate for groups optimising FAAH inhibitors. It can serve as a parent scaffold for exploring unsubstituted benzothiazole analogs, potentially offering improved selectivity over the 6‑methylbenzothiazole‑containing probe.

NAPE‑PLD Allosteric Activator Screening Libraries

Because the benzothiazole–piperidine carboxamide class contains validated NAPE‑PLD activators (VU534, VU533), this compound, with its unique thiophene‑2‑sulfonyl and 2‑carboxamide features, fills a diversity gap in screening decks. It may reveal allosteric binding modes that are inaccessible to the 4‑fluorophenylsulfonyl‑4‑carboxamide analogues [2].

Regioisomer‑Based Selectivity Profiling of Serine Hydrolases

The piperidine‑2‑carboxamide configuration is underrepresented in public serine hydrolase inhibitor libraries. Comparative profiling of this 2‑carboxamide regioisomer against the well‑characterised 4‑carboxamide FAAH inhibitors (e.g., compound 3) can reveal regioisomer‑driven selectivity shifts across the serine hydrolase family, as indicated by the distinct time‑dependency observed for 2‑carboxamide derivatives [1].

Dual FAAH/sEH Inhibitor Fragment Expansion

Some benzothiazole–sulfonamide piperidines show ancillary soluble epoxide hydrolase (sEH) inhibition . The target compound’s unsubstituted benzothiazole and thiophene‑2‑sulfonyl groups may confer a balanced dual‑inhibition profile that can be exploited for analgesic or anti‑inflammatory programmes, provided confirmatory profiling is performed.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.